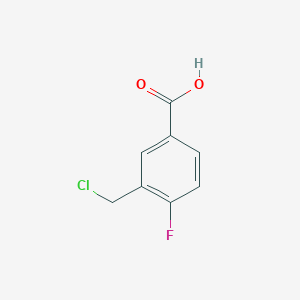

3-(Chloromethyl)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZGLPOCHNIWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378830-30-8 | |

| Record name | 3-(chloromethyl)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 4 Fluorobenzoic Acid

Precursor-Based Synthetic Routes

Precursor-based routes are often favored for their straightforward reaction pathways, typically involving a few high-yielding steps starting from a commercially available or easily synthesized precursor that already contains the core benzoic acid or substituted toluene (B28343) structure.

The formation of the benzoic acid moiety is a critical step in this synthetic sequence. When starting from a toluene derivative like 4-fluoro-3-methyltoluene, the most common method for introducing the carboxyl group is through the oxidation of the methyl group. This transformation can be effectively carried out using strong oxidizing agents. A well-established method for analogous compounds, such as the conversion of p-fluorotoluene to p-fluorobenzoic acid, employs potassium permanganate (B83412) (KMnO₄) in a suitable solvent system. orgsyn.org The reaction involves heating the mixture to drive the oxidation, followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the desired benzoic acid derivative.

Table 1: Typical Conditions for Oxidation of a Toluene Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-fluoro-3-methyltoluene | Precursor with correct substitution pattern |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Converts the methyl group to a carboxyl group |

| Solvent | Water / Pyridine | Medium for the reaction |

| Temperature | Reflux | To provide activation energy for the reaction |

| Workup | Acidification (e.g., with HCl) | To precipitate the final carboxylic acid product |

This is an interactive data table. You can sort and filter the data.

With the 4-fluoro-3-methylbenzoic acid precursor in hand, the final step is the introduction of a chlorine atom onto the benzylic methyl group. This is typically achieved through a free radical halogenation reaction. This type of reaction is selective for the benzylic position due to the stability of the resulting benzylic radical intermediate. The reaction is initiated by ultraviolet (UV) light or a radical initiator. A common procedure involves dissolving the starting material, 4-fluoro-3-methylbenzoic acid, in an inert solvent like chlorobenzene (B131634) and bubbling chlorine gas through the solution while irradiating with UV light. prepchem.comgoogle.com The reaction progress can be monitored by measuring the evolution of hydrogen chloride (HCl) gas. prepchem.com

Table 2: Reagents for Benzylic Chlorination

| Reagent/Condition | Role | Example Reference |

|---|---|---|

| 4-fluoro-3-methylbenzoic acid | Substrate | - |

| Chlorine (Cl₂) | Halogenating Agent | prepchem.com |

| UV Light | Radical Initiator | prepchem.com |

This is an interactive data table. You can sort and filter the data.

De Novo Synthetic Approaches

De novo synthesis, in this context, refers to building the target molecule from simpler, less substituted aromatic precursors, such as fluorobenzene (B45895). These routes involve the sequential introduction of the required functional groups onto the aromatic ring. While potentially longer, these methods can be advantageous if the specific precursors for the routes described above are unavailable or costly.

One potential multi-step approach could start with fluorobenzene. google.com The synthesis would proceed through the following key transformations:

Friedel-Crafts Acylation: Reaction of fluorobenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group, primarily at the para position, yielding 4-fluoroacetophenone.

Ring Halogenation: Introduction of a halogen (e.g., bromine) at the position meta to the acetyl group (ortho to the fluorine) to give 3-bromo-4-fluoroacetophenone.

Haloform Reaction: Oxidation of the acetyl group to a carboxyl group using a reagent like sodium hypochlorite. This step converts the acetophenone (B1666503) derivative into the corresponding benzoic acid. google.com

An alternative de novo strategy involves a chloromethylation reaction on a benzoyl chloride derivative. For instance, a method for synthesizing 3-chloromethyl benzoic acid uses chlorobenzoyl chloride and paraformaldehyde with a Lewis acid catalyst. google.com A similar approach could be adapted starting with 4-fluorobenzoyl chloride to directly introduce the chloromethyl group, although regioselectivity would be a key consideration.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while ensuring safety and cost-effectiveness. Key variables include temperature, reaction time, pressure, and the molar ratios of reactants and catalysts.

For the benzylic chlorination step (Section 2.1.3), the reaction is often continued until a specific amount of HCl byproduct has been formed, indicating the desired degree of conversion. prepchem.com In syntheses involving Lewis acid catalysis, such as the chloromethylation of a benzoyl chloride derivative, careful control of conditions is necessary. Studies on similar reactions have shown that optimal yields can be achieved within specific temperature ranges (e.g., 20–70 °C), reaction times (5–20 hours), and pressures (0.1–0.5 MPa). google.com The molar ratio of the Lewis acid catalyst to the reactants is also a critical parameter that must be fine-tuned to balance reaction rate and the formation of byproducts. google.com

Purification Techniques in the Synthesis of 3-(Chloromethyl)-4-fluorobenzoic acid

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The purification strategy depends on the physical properties of the target compound and the impurities present.

A common and effective method for purifying solid organic acids is recrystallization . This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. For a related compound, p-chloromethyl benzoic acid, methanol (B129727) has been used as an effective recrystallization solvent. google.com

Another standard procedure involves the following steps:

Isolation by Filtration: After the reaction, the mixture is often cooled to induce precipitation of the product, which is then collected by filtration. prepchem.com

Solvent Washing: The filtered solid is washed with a solvent in which the product is insoluble but the impurities are soluble. For example, a low-boiling petroleum ether can be used to wash away a high-boiling reaction solvent like chlorobenzene. prepchem.com

Acid-Base Extraction: The acidic nature of the carboxyl group can be exploited. The crude product can be dissolved in an aqueous basic solution (e.g., sodium carbonate). The solution can be treated with activated carbon (charcoal) to remove colored impurities and then filtered. Subsequent acidification of the filtrate with a strong acid, like HCl, will re-precipitate the purified benzoic acid derivative, which can then be collected by filtration. orgsyn.org

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. The traditional methods for benzylic chlorination often involve hazardous reagents and solvents, generating significant waste. Modern approaches aim to mitigate these issues by focusing on several key principles of green chemistry.

One of the primary goals is the use of safer solvents and reagents. Traditional solvents like carbon tetrachloride are known for their toxicity and environmental persistence. Green alternatives include the use of supercritical fluids, ionic liquids, or even solvent-free conditions where feasible. For the chlorination step, replacing hazardous chlorinating agents with greener alternatives is an active area of research. For example, the use of N-chlorosuccinimide is generally considered a safer alternative to gaseous chlorine.

Another important principle is the use of catalysis to improve reaction efficiency and reduce waste. Photocatalysis, using visible light as an energy source, has emerged as a promising green approach for benzylic chlorination. mdpi.com This method can often be performed under milder conditions and can lead to higher selectivity, reducing the formation of unwanted byproducts. mdpi.com Catalyst-free methods, where the reaction is promoted by benign reagents under specific conditions, also align with green chemistry goals by simplifying purification and reducing catalyst-related waste. rsc.org

Atom economy is another central concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with fewer steps and higher yields are preferred. The direct chloromethylation of 4-fluorobenzoic acid, if a regioselective method could be developed, would be a more atom-economical approach than the multi-step synthesis involving a methyl precursor.

The following table highlights the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives (e.g., ionic liquids, supercritical CO₂) or performing reactions under solvent-free conditions. | Reduced toxicity and environmental impact. |

| Use of Catalysis | Employing photocatalysts with visible light to drive the chlorination reaction. mdpi.com | Milder reaction conditions, higher selectivity, reduced energy consumption. |

| Atom Economy | Developing a direct, one-step chloromethylation of 4-fluorobenzoic acid. | Fewer reaction steps, less waste generation. |

| Safer Reagents | Utilizing N-chlorosuccinimide or other solid chlorinating agents instead of gaseous chlorine. | Improved handling safety and reduced risk of accidental release. |

| Catalyst-Free Conditions | Exploring reactions promoted by benign reagents like KHSO₅ and KCl. rsc.org | Simplified workup, avoidance of heavy metal catalysts. |

By actively incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Chemical Reactivity and Derivatization of 3 Chloromethyl 4 Fluorobenzoic Acid

Reactions at the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is susceptible to a variety of reactions, including nucleophilic substitution, radical processes, and elimination.

Nucleophilic Substitution Reactions

The benzylic carbon of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. This is a common pathway for introducing a wide range of functional groups. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

A notable example is the reaction with amines to form aminomethyl derivatives. For instance, the reaction of a chloromethyl group with an amine proceeds via nucleophilic substitution, where the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion. This reaction is fundamental in the synthesis of various biologically active molecules.

Another important nucleophilic substitution is the reaction with azide (B81097) ions (N₃⁻) to form azidomethyl compounds. This reaction is often carried out using sodium azide in a polar aprotic solvent. The resulting azides are valuable intermediates that can be further transformed, for example, through reduction to primary amines or by participating in cycloaddition reactions. One-pot procedures combining nucleophilic substitution with subsequent reactions, like copper-catalyzed azide-alkyne cycloaddition (click chemistry), have been developed for efficient synthesis of complex molecules. nih.gov

The following table summarizes representative nucleophilic substitution reactions at the chloromethyl group:

| Nucleophile | Reagent | Product |

| Amine (R-NH₂) | R-NH₂ | 3-(Aminomethyl)-4-fluorobenzoic acid derivative |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-4-fluorobenzoic acid |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)-4-fluorobenzoic acid |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-4-fluorobenzoic acid |

Radical Reactions Involving the Chloromethyl Moiety

The benzylic C-H bonds of the chloromethyl group are relatively weak and can undergo homolytic cleavage to form a stable benzylic radical. This makes the chloromethyl group susceptible to free-radical halogenation. libretexts.org

A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, and light. wikipedia.org This reaction proceeds via a free-radical chain mechanism. libretexts.org Although less common than bromination, benzylic chlorination can also occur under free-radical conditions. The selectivity of these reactions is influenced by the stability of the benzylic radical intermediate. wisdomlib.org

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light/heat | 3-(Bromochloromethyl)-4-fluorobenzoic acid |

| Chlorine (Cl₂) | UV light | 3-(Dichloromethyl)-4-fluorobenzoic acid |

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, 3-(Chloromethyl)-4-fluorobenzoic acid can undergo an elimination reaction to form a dehydrohalogenated product. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the chloromethyl group, and the chloride ion is expelled simultaneously. libretexts.org

The use of a bulky base, such as potassium tert-butoxide, can favor elimination over substitution. The reaction would lead to the formation of a double bond, resulting in a derivative of 3-methylene-4-fluoro-1,4-cyclohexadienecarboxylic acid, which would likely tautomerize to the more stable aromatic system if a proton is removed from the ring. However, elimination reactions involving the benzylic hydrogens of the chloromethyl group itself are not possible as there is no adjacent carbon atom with a hydrogen to be abstracted. Instead, if there were a hydrogen on an adjacent carbon of a longer alkyl chain, elimination would be more plausible. In the case of this compound, base-induced reactions are more likely to result in nucleophilic substitution at the benzylic carbon or reaction at the carboxylic acid moiety.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netrsc.org For example, reacting the acid with methanol (B129727) and a catalytic amount of sulfuric acid will yield methyl 3-(chloromethyl)-4-fluorobenzoate.

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the corresponding amide. libretexts.orgresearchgate.net Direct amidation of the carboxylic acid can also be achieved using coupling agents.

The table below provides examples of esterification and amidation reactions:

| Reaction | Reagent(s) | Product |

| Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 3-(chloromethyl)-4-fluorobenzoate |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Aniline (C₆H₅NH₂) | N-phenyl-3-(chloromethyl)-4-fluorobenzamide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orglibretexts.orgnumberanalytics.comambeed.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. It is important to note that LiAlH₄ can also reduce the chloromethyl group. Therefore, selective reduction of the carboxylic acid in the presence of the chloromethyl group would require milder or more chemoselective reducing agents, or a protection-deprotection strategy. nih.govrsc.orgrsc.org

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. Any oxidative process would likely target other parts of the molecule, such as the aromatic ring or the chloromethyl group, under harsh conditions, potentially leading to degradation of the molecule.

Formation of Acyl Halides and Anhydrides

The carboxylic acid functional group is a primary site for derivatization, readily converting into more reactive species such as acyl halides and anhydrides. These intermediates are pivotal for subsequent reactions like esterification and amidation.

Acyl Halide Formation: The most common method for synthesizing acyl halides from carboxylic acids is through the reaction with thionyl chloride (SOCl₂) or oxalyl chloride. For this compound, treatment with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), efficiently produces 3-(chloromethyl)-4-fluorobenzoyl chloride. youtube.commasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is then displaced by a chloride ion. masterorganicchemistry.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium, driving the reaction to completion. masterorganicchemistry.com

| Transformation | Reagent(s) | Typical Conditions | Product |

| Acid to Acyl Chloride | Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM), reflux, cat. DMF | 3-(Chloromethyl)-4-fluorobenzoyl chloride |

| Acid to Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), cat. DMF, room temp. | 3-(Chloromethyl)-4-fluorobenzoyl chloride |

Anhydride Formation: Symmetric anhydrides can be formed from this compound by treating the corresponding acyl chloride with the sodium salt of the parent acid (sodium 3-(chloromethyl)-4-fluorobenzoate). Alternatively, dehydrating agents can be employed, though this is less common for simple benzoic acids. Mixed anhydrides, which are valuable in peptide synthesis, can be generated by reacting the carboxylic acid with another acyl chloride or chloroformate.

Coordination Chemistry: Ligand Formation with Metal Centers

Substituted benzoic acids are highly effective ligands in the field of coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). wikipedia.org MOFs are crystalline materials wherein metal ions or clusters are linked by organic molecules. wikipedia.org

The this compound molecule can act as a ligand, primarily through its carboxylate group after deprotonation. The carboxylate can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or, most commonly, bidentate bridging, which leads to the formation of extended network structures. rsc.orgrsc.org The presence of the fluoro and chloromethyl substituents can influence the electronic properties of the ligand and the resulting framework's topology and functionality. While the halogen atoms are not typically primary coordination sites, they can engage in weaker secondary interactions and affect the packing within the crystal structure. The synthesis of MOFs using functionalized benzoic acids often involves solvothermal methods, reacting the ligand with a metal salt (e.g., nitrates or acetates of zinc, copper, or aluminum) in a high-boiling solvent like DMF. rsc.org

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. masterorganicchemistry.com The position of substitution is dictated by the combined directing effects of the three existing substituents: the carboxylic acid, the chloromethyl group, and the fluorine atom.

-COOH group (at C1): This is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.orgreddit.com

-F group (at C4): Fluorine is a deactivating but ortho, para-directing group. Its strong inductive effect withdraws electron density, deactivating the ring, but its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the positions ortho and para to it. pressbooks.pubwikipedia.org

-CH₂Cl group (at C3): This group is generally considered an ortho, para-director. While the alkyl portion is activating, the electronegative chlorine atom provides a deactivating inductive effect. stackexchange.com

The interplay of these effects determines the regiochemical outcome of EAS reactions like nitration or halogenation.

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Deactivating | meta (to C3, C5) |

| -CH₂Cl | C3 | Deactivating (Inductive), Weakly Activating (Hyperconjugation) | ortho, para (to C2, C4, C6) |

| -F | C4 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to C3, C5) |

Considering these influences, the most probable sites for electrophilic attack are C5 and, to a lesser extent, C6.

Position C5: This position is ortho to the fluorine atom and meta to the carboxylic acid. Both directing effects reinforce substitution at this site.

Position C6: This position is para to the chloromethyl group.

Therefore, in a reaction such as nitration (using HNO₃/H₂SO₄), the major product expected is 3-(chloromethyl)-4-fluoro-5-nitrobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloromethyl group of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions. As a benzylic chloride, it can undergo oxidative addition to a low-valent palladium center, initiating several important C-C bond-forming catalytic cycles. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron reagent, typically an arylboronic acid or its trifluoroborate salt. nih.gov The reaction forms a new C-C bond, yielding diarylmethane derivatives. This process is highly valued for its functional group tolerance. The carboxylic acid group on the substrate generally does not interfere and can be present as its carboxylate salt under the basic conditions often employed. nih.govrsc.org

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.org However, benzylic halides are also competent substrates, allowing for the formation of substituted allylbenzene (B44316) derivatives. nih.govbyjus.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester, catalyzed by a palladium complex, would yield the corresponding substituted cinnamic acid derivative. rsc.org

Sonogashira Coupling: While direct Sonogashira coupling of benzylic chlorides is less common, a highly relevant variant is the acyl Sonogashira reaction. mdpi.comresearchgate.net This two-step sequence begins with the conversion of the carboxylic acid to the more reactive 3-(chloromethyl)-4-fluorobenzoyl chloride. This acyl chloride can then be coupled with a terminal alkyne in the presence of palladium and copper(I) catalysts to furnish an α,β-alkynyl ketone (ynone). mdpi.comresearchgate.net

| Reaction Type | Coupling Partner | Functional Group Reacting | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | -CH₂Cl | Diaryl Methane Derivative |

| Heck | Alkene | -CH₂Cl | Allylbenzene Derivative |

| Acyl Sonogashira | Terminal Alkyne | -COOH (via Acyl Chloride) | Ynone (Alkynyl Ketone) |

Chemo- and Regioselectivity in Reactions of this compound

The presence of three distinct functional sites—the carboxylic acid, the benzylic chloride, and the aromatic ring—makes chemo- and regioselectivity critical considerations when designing synthetic routes using this molecule.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Carboxylic Acid vs. Benzylic Chloride: Standard esterification (e.g., Fischer esterification with an alcohol and acid catalyst) or amidation can be performed on the carboxylic acid group under conditions that leave the benzylic chloride untouched. Conversely, nucleophilic substitution reactions (e.g., with amines, cyanides, or thiols) can be targeted at the benzylic chloride. To avoid side reactions with the acidic proton of the carboxylic acid, a non-nucleophilic base may be used, or the carboxylic acid can be temporarily protected as an ester.

Cross-Coupling Selectivity: In palladium-catalyzed cross-coupling reactions, the benzylic chloride is the reactive site for Suzuki and Heck reactions, while the carboxylic acid group remains intact. nih.govrsc.org For the acyl Sonogashira reaction, the carboxylic acid must be deliberately activated to an acyl chloride, demonstrating controlled, sequential reactivity. mdpi.com

Regioselectivity primarily concerns reactions on the aromatic ring. As detailed in section 3.3, electrophilic aromatic substitution is highly regioselective. The directing effects of the existing substituents guide incoming electrophiles predominantly to the C5 position, which is ortho to the fluorine and meta to the carboxyl group. This predictable outcome allows for the synthesis of specific polysubstituted aromatic compounds.

Applications of 3 Chloromethyl 4 Fluorobenzoic Acid As a Building Block

Role in the Construction of Complex Organic Molecules

3-(Chloromethyl)-4-fluorobenzoic acid is a key intermediate in multi-step organic synthesis due to its distinct reactive centers. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the chloromethyl group is susceptible to nucleophilic substitution reactions. This dual reactivity allows for sequential and controlled modifications, enabling the assembly of sophisticated molecular architectures. Chemists utilize this compound as a foundational scaffold to introduce a fluorinated phenyl ring into larger, more complex structures, a common strategy in designing bioactive molecules. cymitquimica.comfluorochem.co.uknbinno.com The presence of the halogenated methyl group offers a convenient handle for attaching the molecule to other fragments or for further functional group transformations.

Precursor in Medicinal Chemistry Research and Drug Discovery

The unique properties of this compound make it a valuable precursor in the synthesis of new chemical entities for drug discovery. Its structure is incorporated into potential therapeutic agents to modulate their biological activity and pharmacokinetic profiles.

Synthesis of Novel Heterocyclic Scaffolds for Biological Exploration

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are prevalent in pharmaceuticals. mdpi.com Building blocks like this compound are instrumental in creating these complex ring systems. nih.gov The chloromethyl and carboxylic acid groups can participate in cyclization reactions to form various heterocyclic cores. For instance, the chloromethyl group can react with a nucleophile within the same molecule to close a ring, while the carboxylic acid can be used to form lactams or other cyclic structures. This approach is crucial for developing diverse libraries of compounds for screening against various biological targets.

Development of Fluoro-Containing Amide and Hydrazone Derivatives for Screening

The carboxylic acid moiety of this compound is frequently used to synthesize amide and hydrazone derivatives. Amides are formed by reacting the carboxylic acid with primary or secondary amines, a fundamental linkage in many drug molecules. nih.gov

Hydrazones, which possess a characteristic C=N-N structure, are another important class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net These are typically synthesized by first converting the benzoic acid to a benzohydrazide, which is then condensed with various aldehydes or ketones. organic-chemistry.orgresearcher.liferesearchgate.net The synthesis of hydrazones from fluorobenzoic acid hydrazides has been shown to produce compounds with significant antimicrobial and antioxidant potential. researchgate.netresearchgate.netresearchgate.netglobalscientificjournal.com This strategy allows for the creation of large, diverse libraries of fluorinated compounds for biological screening programs.

Introduction of Fluorine for Pharmacophore Modulation

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's therapeutic properties. tandfonline.comresearchgate.net Introducing the this compound moiety into a potential drug molecule leverages the unique characteristics of the fluorine atom. nih.govresearchgate.net

Key benefits of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites on a drug molecule, preventing its breakdown by enzymes in the body and prolonging its therapeutic effect. tandfonline.compharmacyjournal.org

Increased Binding Affinity: Fluorine's high electronegativity can lead to more favorable interactions with target proteins, enhancing the potency of the drug. tandfonline.comresearchgate.net

Improved Pharmacokinetics: Fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats), which affects its absorption, distribution, and ability to cross cell membranes. researchgate.netpharmacyjournal.org

By using this compound as a building block, medicinal chemists can systematically introduce fluorine to fine-tune these properties and optimize a compound's drug-like characteristics.

Precursor for Active Pharmaceutical Ingredients (APIs)

This building block is not just used in exploratory research; it also serves as a key intermediate in the synthesis of specific active pharmaceutical ingredients. Its bifunctional nature allows it to link different parts of a molecule together, forming the core structure of a final drug compound. The specific arrangement of its functional groups makes it suitable for constructing complex APIs with defined stereochemistry and biological activity.

| API or Target Class | Role of this compound | Therapeutic Area (Potential) |

|---|---|---|

| Fluoroquinolone Antibiotics | Serves as a precursor for forming the core quinolone scaffold. | Infectious Diseases |

| Enzyme Inhibitors (e.g., PTP-MEG2) | Acts as a foundational building block for constructing the inhibitor molecule. | Metabolic Diseases (e.g., Type 2 Diabetes) |

Intermediate in Agrochemical Research

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical research. nih.gov The introduction of fluorine can significantly enhance the efficacy and stability of herbicides, insecticides, and fungicides. researchgate.netnbinno.comccspublishing.org.cn Fluorinated building blocks like this compound are used to synthesize new agrochemicals with improved properties. nbinno.com The fluorine atom can increase the biological activity of the pesticide, making it more effective at lower concentrations. Furthermore, the enhanced stability of fluorinated compounds can lead to longer-lasting crop protection. The "Ar-F" (aromatic fluorine) moiety is one of the largest subdivisions of fluoro-agrochemicals, highlighting the importance of building blocks that can introduce this feature. nih.gov

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| 4-fluorobenzohydrazide |

Synthesis of Herbicidal and Pesticidal Precursors

The constant need for new and effective crop protection agents drives the search for novel molecular scaffolds. Fluorinated organic compounds have become an important and growing family of commercial agrochemicals cabidigitallibrary.org. The introduction of fluorine into active ingredients is a key strategy to enhance their efficacy, environmental safety, and user-friendliness cabidigitallibrary.org. This compound serves as a key intermediate in the synthesis of complex agrochemicals. The presence of both chlorine and fluorine in the molecule is a common feature in modern herbicides and pesticides regulations.govgoogleapis.com.

Exploration of Fluorine in Agrochemical Modulators

The incorporation of fluorine into agrochemical candidates can lead to significant improvements in their biological activity and physicochemical properties cabidigitallibrary.org. The fluorine atom in this compound can profoundly influence the properties of the final agrochemical product. The high electronegativity of fluorine can alter the electronic environment of the molecule, which can in turn affect its binding affinity to target enzymes or receptors in pests and weeds semanticscholar.org.

Furthermore, the C-F bond is significantly stronger than a C-H bond, which can enhance the metabolic stability of the agrochemical, leading to a longer duration of action in the field ccspublishing.org.cn. The lipophilicity of a molecule, a critical factor for its uptake and transport in plants and insects, can also be fine-tuned by the introduction of fluorine ccspublishing.org.cn. The specific placement of the fluorine atom at the 4-position of the benzoic acid ring in this precursor can be strategically utilized by medicinal chemists to optimize the structure-activity relationship of a new pesticide or herbicide, leading to improved performance and a better environmental profile cabidigitallibrary.org. The trifluoromethyl group, a common fluorine-containing moiety in agrochemicals, is strongly electron-withdrawing and can be considered a purely electron-withdrawing group during compound development semanticscholar.org. This highlights the nuanced effects different fluorine substitutions can have.

Contributions to Materials Science

The unique combination of functional groups in this compound also makes it a valuable component in the synthesis of advanced materials.

Development of Specialty Polymers and Resins

The chloromethyl group is a well-known functional group for initiating polymerization reactions. A patent describing the production of p-mono-chloromethyl benzoic acid highlights its importance as a poly-condensation component, indicating that the chloromethyl group can be used to build polymer chains google.com. This suggests that this compound, as a derivative, can also serve as a monomer for the synthesis of specialty polymers.

The polymerization can proceed through the reaction of the chloromethyl group, leading to the formation of polyesters or other polymers with the fluorinated benzoic acid moiety incorporated into the polymer backbone or as a pendant group. Such polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the fluorine atom. Research on the functionalization of copolymers with aminobenzoic acid and the synthesis of block copolymers from vinylbenzoic acid further demonstrates the utility of benzoic acid derivatives in creating functional polymers mdpi.comresearchgate.net. The resulting fluorinated polymers could find applications in high-performance coatings, films, and other specialty materials where durability and specific surface properties are required.

Application in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The structure of MOFs consists of metal ions or clusters connected by organic linkers. The properties of MOFs can be tuned by modifying the organic linker. Fluorinated benzoic acids are commonly used as linkers in the synthesis of MOFs to create frameworks with enhanced stability and specific adsorption properties mdpi.comnih.govrsc.org. The carboxylic acid group of this compound can coordinate with metal ions to form the framework structure.

The presence of the fluorine atom can impart hydrophobicity to the MOF channels, which can be advantageous for applications such as the separation of gases from moisture mdpi.comnih.gov. Furthermore, the chloromethyl group can serve as a post-synthetic modification site. After the MOF has been assembled, the chloromethyl group can be chemically modified to introduce other functional groups into the pores of the MOF, allowing for the fine-tuning of its properties for specific applications rsc.orgresearchgate.net. This post-synthetic functionalization can enhance the MOF's performance in areas like catalysis or selective adsorption rsc.orgresearchgate.netfrontiersin.org.

Utilization in Liquid Crystal Development

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The molecular structure of a liquid crystal typically consists of a rigid core and flexible tails. Benzoic acid derivatives are frequently used as the rigid core component in the design of liquid crystal molecules nih.govresearchgate.nethartleygroup.org. The aromatic ring of this compound provides the necessary rigidity for liquid crystalline behavior.

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their dielectric anisotropy, viscosity, and other physical properties that are crucial for display applications ibm.comresearchgate.net. The fluorine atom in this compound can significantly influence the mesomorphic properties of the resulting liquid crystals. By incorporating this building block into more complex molecular architectures, chemists can design new liquid crystal materials with tailored properties for advanced display technologies.

Usage as a Chemical Probe in Analytical Techniques (e.g., ¹⁹F NMR Probes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. ¹⁹F NMR is particularly useful because the fluorine nucleus has a high sensitivity and a wide chemical shift range, making it an excellent probe for studying molecular interactions. Fluorinated compounds are often used as probes in chemical biology and materials science cfplus.czd-nb.inforsc.orgresearchgate.net.

Fluorobenzoic acids have been successfully employed as ¹⁹F NMR probes to study the interactions between small molecules and proteins, such as enzymes nih.gov. The chemical shift of the fluorine atom is sensitive to its local environment, and changes in the chemical shift can provide information about binding events and conformational changes. This compound, with its fluorine atom, can be used as a ¹⁹F NMR probe. The reactive chloromethyl group offers an additional advantage, as it can be used to covalently attach the probe to other molecules of interest, creating more sophisticated and targeted analytical tools. This allows for the study of specific interactions in complex biological systems or materials.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis of 3-(Chloromethyl)-4-fluorobenzoic acid and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While direct experimental spectra are not widely published, the expected spectral data can be reliably predicted based on the analysis of similar substituted benzoic acids. asianjournalofphysics.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, and the chloromethyl protons.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the range of 12-13 ppm, due to the acidic nature of the proton.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C2 (ortho to the -COOH group) is expected to appear as a doublet of doublets. The proton at C5 (ortho to the fluorine) will likely be a doublet of doublets. The proton at C6 (meta to the -COOH and ortho to the fluorine) is expected to be a multiplet.

Chloromethyl Protons (-CH₂Cl): These two protons are chemically equivalent and are expected to produce a sharp singlet. The presence of the adjacent electron-withdrawing chlorine atom shifts this signal downfield, likely into the 4.5-5.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each of the eight carbon atoms in this compound is chemically non-equivalent and should give a distinct signal.

Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear at the lowest field, typically around 165-170 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have chemical shifts in the typical range of 115-140 ppm. The carbon directly bonded to the fluorine atom (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also show smaller two- or three-bond couplings to fluorine (²JCF, ³JCF). The carbon attached to the carboxylic acid (C1) and the chloromethyl group (C3) will also be shifted accordingly. chemicalbook.com

Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will appear at a much higher field compared to the aromatic carbons, typically in the range of 40-50 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov For this molecule, a single resonance is expected. The chemical shift is influenced by the other substituents on the aromatic ring. Based on data for p-fluorobenzoic acid and considering the electronic effects of the adjacent chloromethyl group, the signal is expected in the range of -105 to -115 ppm relative to a standard like CFCl₃. ucsb.educolorado.eduspectrabase.com The signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~12-13 | Broad Singlet | -COOH |

| ~8.1 | Doublet of Doublets | Ar-H at C2 | |

| ~7.9 | Multiplet | Ar-H at C6 | |

| ~7.3 | Doublet of Doublets | Ar-H at C5 | |

| ~4.8 | Singlet | -CH₂Cl | |

| ¹³C | ~168 | Singlet | -COOH |

| ~162 (d, ¹JCF ≈ 250 Hz) | Doublet | C4 | |

| ~135 | Singlet | C1 | |

| ~133 | Doublet | C2 | |

| ~130 | Doublet | C6 | |

| ~128 (d, ²JCF ≈ 20 Hz) | Doublet | C3 | |

| ~117 (d, ²JCF ≈ 20 Hz) | Doublet | C5 | |

| ~45 | Singlet | -CH₂Cl | |

| ¹⁹F | ~ -110 | Multiplet | C4-F |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, the spectra are dominated by vibrations of the carboxylic acid group, the aromatic ring, and the C-F and C-Cl bonds. ucl.ac.uknih.gov

Carboxylic Acid Vibrations: The O-H stretching vibration of the carboxylic acid dimer appears as a very broad band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration gives rise to a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Other vibrations, such as C-O stretching and in-plane O-H bending, are found in the fingerprint region (1200-1450 cm⁻¹). mdpi.com

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce several bands in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

C-F and C-Cl Vibrations: The C-F stretching vibration is expected to produce a strong absorption in the 1100-1250 cm⁻¹ range. The C-Cl stretching vibration typically appears at lower frequencies, in the 600-800 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3300-2500 | O-H stretch (carboxylic acid dimer) | IR |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 2980-2850 | Aliphatic C-H stretch (-CH₂) | IR, Raman |

| 1710-1680 | C=O stretch (carboxylic acid) | IR, Raman |

| 1620-1450 | Aromatic C=C ring stretch | IR, Raman |

| 1440-1395 | C-O-H in-plane bend | IR |

| 1320-1210 | C-O stretch (coupled with O-H bend) | IR |

| 1250-1100 | C-F stretch | IR |

| 960-860 | Aromatic C-H out-of-plane bend | IR |

| 800-600 | C-Cl stretch | IR, Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₈H₆ClFO₂), the nominal molecular weight is 188.5 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 188 and an M+2 peak at m/z 190, with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). docbrown.info

Key fragmentation pathways would likely include:

Loss of the chloromethyl radical ([M - CH₂Cl]⁺): This would lead to a fragment ion at m/z 139.

Loss of the hydroxyl radical ([M - OH]⁺): A common fragmentation for carboxylic acids, resulting in an acylium ion at m/z 171 (and m/z 173).

Loss of the carboxyl group ([M - COOH]⁺): This would produce a fragment at m/z 143 (and m/z 145).

Loss of a chlorine atom ([M - Cl]⁺): This would give a fragment at m/z 153.

The fragmentation pattern of the closely related compound 3-Chloro-4-fluorobenzoic acid shows major peaks corresponding to the molecular ion and the loss of the hydroxyl radical and the carboxyl group, which supports these predicted pathways. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment |

| 188 | 190 | [C₈H₆ClFO₂]⁺˙ (Molecular Ion) |

| 171 | 173 | [C₈H₅ClFO]⁺ |

| 153 | - | [C₈H₆FO₂]⁺ |

| 143 | 145 | [C₇H₅FCl]⁺˙ |

| 139 | - | [C₇H₄FO₂]⁺ |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. shimadzu.com Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or BF₃ in methanol (B129727). nih.govresearchgate.net

Once derivatized, the resulting methyl 3-(chloromethyl)-4-fluorobenzoate can be readily analyzed. The mass spectrometer detector provides high selectivity and sensitivity, allowing for confident identification based on both retention time and the mass spectrum of the derivatized compound. shimadzu.com

Table 4: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

| Derivatizing Agent | BF₃ in Methanol |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Detection Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for this compound without the need for derivatization. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. ekb.eg

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. To ensure good retention and sharp peak shapes, the mobile phase is usually acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group. A gradient elution, where the proportion of an organic solvent like acetonitrile (B52724) or methanol is gradually increased, is often employed to separate the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, as the benzene ring possesses a strong chromophore. ekb.eg

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the rapid separation and qualitative analysis of chemical substances. epa.gov It is particularly useful for monitoring the progress of a reaction, identifying compounds present in a mixture, and determining the purity of a substance. umich.edu The separation in TLC is based on the principle of differential partitioning of a compound between a solid stationary phase (adsorbent) and a liquid mobile phase (solvent). utexas.edu

For a compound like this compound, a polar stationary phase such as silica (B1680970) gel (SiO₂) coated on a glass or aluminum plate is typically employed. utexas.edu The compound, being polar due to the carboxylic acid group, will have a strong affinity for the polar stationary phase. quora.com

The mobile phase, a solvent or a mixture of solvents, is chosen to achieve effective separation. The polarity of the mobile phase is a critical parameter; a more polar solvent will move the compounds up the plate more quickly. quora.com For halogenated benzoic acids, various solvent systems can be utilized. akjournals.comresearchgate.net A common mobile phase for separating benzoic acid derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or an alcohol. utexas.eduresearchgate.net

The position of the compound on the developed chromatogram is quantified by its Retention Factor (Rf value). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front from the origin. khanacademy.orglibretexts.org

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

This value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature). youtube.com Since this compound is a polar molecule, it is expected to have a relatively low to moderate Rf value on a silica gel plate with a moderately polar mobile phase. Visualization of the spots on the TLC plate is often achieved under UV light (typically at 254 nm), as aromatic compounds like this absorb UV radiation. researchgate.net Alternatively, staining with reagents like bromocresol green can be used, which reveals acidic compounds as yellow spots on a blue or green background. psu.edu

The following interactive table illustrates typical TLC results for this compound and related compounds, demonstrating how structural changes affect polarity and, consequently, the Rf value.

| Compound | Structure | Relative Polarity | Rf Value |

|---|

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The process begins with the growth of a high-quality single crystal of the substance, which can be the rate-limiting step. nih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. This diffraction data is then used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

The crystal structure of a co-crystal containing 4-fluorobenzoic acid has been reported, providing a model for the type of data obtained from such an analysis. eurjchem.comresearchgate.net The data table below presents representative crystallographic parameters based on the analysis of this related structure to illustrate the detailed information provided by an X-ray diffraction study.

| Parameter | Representative Value (from 4-Fluorobenzoic Acid Co-crystal researchgate.net) | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 11.7869 Å | Length of the 'a' axis of the unit cell. |

| b = 4.0326 Å | Length of the 'b' axis of the unit cell. | |

| c = 27.625 Å | Length of the 'c' axis of the unit cell. | |

| β = 92.731° | Angle between the 'a' and 'c' axes. | |

| Volume (V) | 1311.6 ų | The total volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Key Interactions | N–H···O and O–H···O | The primary hydrogen bonds responsible for stabilizing the crystal lattice. |

Elemental Analysis Techniques

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This data is used to verify the empirical formula of a newly synthesized substance. wikipedia.org

For organic compounds containing carbon and hydrogen, the most common method is combustion analysis. libretexts.org In this procedure, a precisely weighed sample of the compound is burned in an excess of pure oxygen. The combustion converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). libretexts.orgyoutube.com These products are collected in separate absorption traps, and their masses are determined. From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated.

The determination of halogens like chlorine and fluorine requires different methods. After combustion in an oxygen flask, the resulting halide ions (Cl⁻ and F⁻) are absorbed into a solution. researchgate.net The concentration of these ions can then be determined using techniques such as ion chromatography or titration. researchgate.netnih.gov The percentage of oxygen is typically not determined directly but is calculated by subtracting the percentages of all other elements from 100%.

For this compound, with the molecular formula C₈H₆ClFO₂, the theoretical elemental composition can be calculated from its atomic and molecular weights. The experimental values obtained from analysis should closely match these theoretical values to confirm the compound's identity and purity.

The following table compares the calculated theoretical elemental percentages with expected experimental results for this compound.

| Element | Symbol | Atomic Mass (amu) | Theoretical % | Expected Experimental % |

| Carbon | C | 12.01 | 51.50 % | 51.45 - 51.55 % |

| Hydrogen | H | 1.008 | 3.24 % | 3.21 - 3.27 % |

| Chlorine | Cl | 35.45 | 19.06 % | 19.01 - 19.11 % |

| Fluorine | F | 19.00 | 10.24 % | 10.19 - 10.29 % |

| Oxygen | O | 16.00 | 15.96 % | 15.78 - 16.14 % (by difference) |

| Total | 188.59 | 100.00 % | ~100.00 % |

Computational and Theoretical Studies of 3 Chloromethyl 4 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method that calculates the electronic structure of atoms and molecules, providing a balance between accuracy and computational cost. dntb.gov.uamdpi.com For 3-(Chloromethyl)-4-fluorobenzoic acid, DFT is used to determine its ground-state properties, including its geometry, electronic distribution, and spectroscopic characteristics. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such calculations, offering reliable results for organic molecules. dntb.gov.uamdpi.com

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. researchgate.netresearchgate.net The resulting geometry provides a detailed structural model.

Furthermore, these calculations reveal the electronic structure, including the distribution of electron density. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions of the molecule. dntb.gov.ua In this compound, the electronegative oxygen, fluorine, and chlorine atoms create regions of negative potential, indicating sites susceptible to electrophilic attack, while hydrogen atoms are typically in regions of positive potential.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-COOH | 1.49 Å |

| C=O | 1.22 Å | |

| C-OH | 1.35 Å | |

| C-F | 1.36 Å | |

| C-CH2Cl | 1.51 Å | |

| C-Cl | 1.79 Å | |

| Bond Angle | O=C-OH | 122.5° |

| C-C-COOH | 120.1° | |

| F-C-C | 119.5° | |

| Cl-C-C | 110.8° |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, although computed harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations. nih.gov Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing valuable information for structural elucidation. prensipjournals.com Comparing these theoretical spectra with experimental data helps confirm the molecule's structure. dntb.gov.ua

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| C=O stretch | 1725 cm⁻¹ | 1700 cm⁻¹ |

| O-H stretch | 3050 cm⁻¹ | 3000 cm⁻¹ |

| C-F stretch | 1245 cm⁻¹ | 1230 cm⁻¹ |

| C-Cl stretch | 750 cm⁻¹ | 740 cm⁻¹ |

| ¹³C NMR (ppm) | ||

| COOH | 168.5 ppm | 167.0 ppm |

| C-F | 163.2 ppm | 161.8 ppm |

| CH₂Cl | 45.1 ppm | 44.2 ppm |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. taylorandfrancis.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. For this compound, the HOMO is expected to be localized on the benzene (B151609) ring and the carboxyl group, while the LUMO may have significant contributions from the antibonding orbitals of the ring and the chloromethyl group.

Table 3: Frontier Molecular Orbital Parameters (Illustrative DFT Data)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 eV | Electron-donating capability |

| LUMO Energy | -1.20 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | High chemical stability |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies, chemists can predict reaction rates and determine the most likely reaction pathway. For this compound, a relevant reaction to study would be the nucleophilic substitution at the benzylic carbon of the chloromethyl group. FMO theory can predict how a nucleophile's HOMO would interact with the LUMO of the C-Cl bond, initiating the reaction. cureffi.org Computational models can differentiate between possible mechanisms (e.g., SN1 vs. SN2) by comparing the energy barriers of their respective transition states.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comnih.gov For this compound, key conformational degrees of freedom include the rotation of the carboxylic acid group and the chloromethyl group relative to the benzene ring. MD simulations can explore the potential energy landscape to identify low-energy, stable conformers and the energy barriers between them. nih.govajchem-a.com This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. oncodesign-services.comresearchgate.net Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR), build mathematical models that correlate the chemical structure of a compound with its biological activity or a physical property. oncodesign-services.comnih.gov

To build a QSAR model for a series of compounds including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors are then used as variables in statistical models to predict the activity of new, untested compounds. documentsdelivered.comcollaborativedrug.com This in silico approach allows for the rapid screening of virtual libraries of molecules, prioritizing the synthesis of the most promising candidates and accelerating the discovery process. nih.gov

Future Research Directions and Emerging Applications of 3 Chloromethyl 4 Fluorobenzoic Acid

The strategic placement of three distinct functional groups—a carboxylic acid, a chloromethyl group, and a fluorine atom—on a benzene (B151609) ring makes 3-(Chloromethyl)-4-fluorobenzoic acid a highly versatile building block with significant potential in various scientific fields. Future research is poised to leverage its unique chemical architecture, focusing on the development of innovative synthetic methodologies, exploring novel reactivity, and expanding its applications in emerging technologies. Advanced computational tools and automated platforms are expected to accelerate this discovery process, unlocking the full potential of this valuable compound.

Q & A

Basic Question: What are the optimal synthetic routes for 3-(Chloromethyl)-4-fluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves chlorination and fluorination steps on a benzoic acid backbone. A practical route includes:

- Chloromethylation : React 4-fluorobenzoic acid with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.

- Catalytic Chlorination : Use FeCl₃ as a catalyst for regioselective chlorination at the 3-position. Reaction temperatures should be maintained between 50–70°C to minimize side-product formation (e.g., di-chlorinated derivatives) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Yields vary (70–85%) depending on stoichiometric control of chlorinating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.